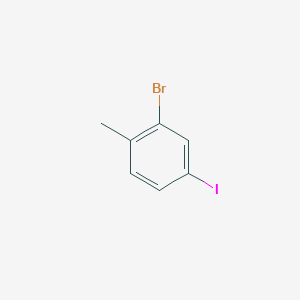

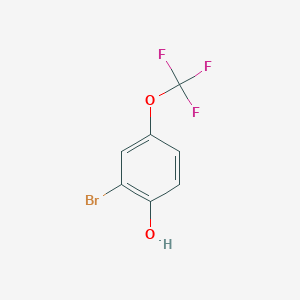

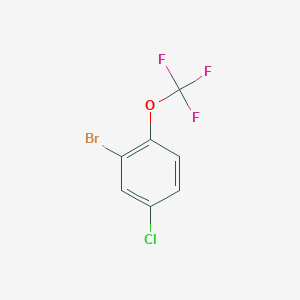

2-Bromo-4-chloro-1-(trifluoromethoxy)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-4-chloro-1-(trifluoromethoxy)benzene, also known as BCTB, is a halogenated aromatic compound with a wide range of applications in the scientific research and industrial fields. BCTB is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as an intermediate in the production of other compounds. BCTB has a unique combination of properties that make it suitable for a variety of applications.

Applications De Recherche Scientifique

Aryne Route to Naphthalenes

2-Bromo-4-chloro-1-(trifluoromethoxy)benzene, among other related compounds, has been utilized in the synthesis of naphthalenes. The compound, upon treatment with lithium diisopropylamide (LDA), generates various phenyllithium intermediates, which can be transformed into different products. These intermediates have been used to generate 1,2-dehydro-(trifluoromethoxy)benzene arynes, which were then reacted with furan to produce [4+2] cycloadducts. These cycloadducts can be further processed to yield naphthalenes, naphthols, or undergo bromination and subsequent reactions to form epoxy-dihydro-naphthalenes (Schlosser & Castagnetti, 2001).

Synthesis of Organofluorine Compounds

The compound has played a role as an intermediate in the synthesis of a variety of new organofluorine compounds. It acted as a key intermediate, especially the 2-(trifluoromethoxy)phenyllithium variant. This intermediate was effectively used in reactions with several electrophiles to produce a wide range of products in high yields. This synthesis route opened access to ortho-substituted derivatives that were previously inaccessible (Castagnetti & Schlosser, 2001).

Development of Novel Fluorine-Containing Compounds

This compound has been involved in the development of novel fluorine-containing materials. For instance, it has been used in reactions leading to the synthesis of trifluoromethyl-bis(trimethoxyphenyl)methane and other complex molecules. These compounds were characterized by spectral methods and X-ray crystal analysis to confirm their structure and properties (Dmowski, Urbańczyk-Lipkowska, & Wójcik, 2009).

Trifluoromethoxylation of Aliphatic Substrates

The compound has been utilized in the direct trifluoromethoxylation of aliphatic substrates. A particular study demonstrated the generation of a trifluoromethoxide anion from 2,4-dinitro(trifluoromethoxy)benzene, which was then used to substitute activated bromides and alkyl iodides, leading to the formation of aliphatic trifluoromethyl ethers. This represents the first example of such nucleophilic displacement from an activated aromatic ring (Marrec et al., 2010).

Development of Pyridinium Trifluoromethoxide Salt

In a more recent study, an isolable pyridinium trifluoromethoxide salt was prepared using this compound and other compounds. This salt proved effective as a trifluoromethoxide source for SN2 reactions, forming trifluoromethyl ethers and showcasing potential for various applications in organic synthesis (Duran-Camacho et al., 2021).

Mécanisme D'action

Target of Action

This compound is primarily used in research and development , and its specific biological targets may vary depending on the context of its use.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-4-chloro-1-(trifluoromethoxy)benzene . For instance, temperature and pH could affect its stability and reactivity. Moreover, the presence of other compounds could influence its efficacy through potential interactions.

Safety and Hazards

Propriétés

IUPAC Name |

2-bromo-4-chloro-1-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClF3O/c8-5-3-4(9)1-2-6(5)13-7(10,11)12/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWLBMIMCNXLHTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClF3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10604396 |

Source

|

| Record name | 2-Bromo-4-chloro-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10604396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260810-00-1 |

Source

|

| Record name | 2-Bromo-4-chloro-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10604396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.